Polymer Molecular Weight vs. Triethynylbenzene
In the palladium-catalyzed coupling with π-conjugated oligomeric poly(arylene ethynylene), the use of 1,2,4,5-tetraethynylbenzene as a core yields polymers with a number-average molecular weight (Mn) approximately 2.6 times higher than those obtained with 1,3,5-triethynylbenzene under identical conditions [1]. This demonstrates the significant impact of the additional reactive ethynyl group on chain extension and cross-linking efficiency.
| Evidence Dimension | Number-average molecular weight (Mn) of star-type poly(arylene ethynylene) polymers |
|---|---|
| Target Compound Data | 2.3 × 10^6 Da |
| Comparator Or Baseline | 1,3,5-Triethynylbenzene: 8.7 × 10^5 Da |
| Quantified Difference | ~2.6-fold increase in Mn |
| Conditions | GPC analysis using polystyrene standards; polymerization via Pd-catalyzed coupling of oligomeric PAE-1 with core monomer |
Why This Matters
Higher molecular weight directly correlates with enhanced mechanical properties and solution viscosity, making the tetra-functionalized monomer preferable for applications requiring robust, high-molecular-weight star polymers.
- [1] Yamamoto, T.; Honda, K.; Ooba, N.; Tomaru, S. Poly(aryleneethynylene) Type Polymers Composed of p-Phenylene and 2,5-Thienylene Units. Analysis of Polymerization Conditions and Terminal Group in Relation to the Mechanism of the Polymerization and Chemical and Optical Properties of the Polymer. Macromolecules 1998, 31 (1), 7–14. View Source
